Adamantane-2-carbaldehyde

Catalog No.
S685864
CAS No.
39750-93-1
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantane-2-carbaldehyde

CAS Number

39750-93-1

Product Name

Adamantane-2-carbaldehyde

IUPAC Name

adamantane-2-carbaldehyde

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2

InChI Key

VGBBJZYOAOCLLS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3C=O

Canonical SMILES

C1C2CC3CC1CC(C2)C3C=O

The exact mass of the compound Adamantane-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adamantane-2-carbaldehyde (CAS 39750-93-1) is a sterically hindered aliphatic aldehyde featuring a formyl group at the secondary bridge position (C2) of the rigid tricyclic adamantane cage[1]. Unlike its more common bridgehead isomer, this compound retains a critical alpha-proton while delivering massive steric bulk, making it a distinct structural motif . It is primarily procured as a building block for pharmaceuticals, advanced ligands, and specialized materials where precise facial selectivity, controlled enolization, or specific thermal processing properties are required.

Substituting Adamantane-2-carbaldehyde with its isomer Adamantane-1-carbaldehyde or acyclic bulky aldehydes like pivaldehyde leads to immediate synthetic failure in pathways requiring alpha-functionalization, as the latter lack alpha-protons and cannot form enolates or enamines [1]. Conversely, substituting it with enolizable monocyclic baselines like cyclohexanecarbaldehyde sacrifices the rigid steric shielding of the adamantane cage, resulting in reduced diastereoselectivity during nucleophilic additions and altered lipophilicity in final active pharmaceutical ingredients (APIs) [2]. Procurement must strictly specify the 2-isomer when both extreme steric bulk and alpha-carbon reactivity are simultaneously required.

Alpha-Proton Availability for Enolization and Enamine Catalysis

A fundamental differentiator of Adamantane-2-carbaldehyde is its possession of a single alpha-proton at the C2 position, which enables the formation of enamines (e.g., with N-methylaniline) and participation in aldol-type condensations[1]. In stark contrast, the common procurement alternatives Adamantane-1-carbaldehyde and pivaldehyde possess zero alpha-protons, rendering them completely inert to enolization [2]. This binary chemical difference dictates that only the 2-isomer can be utilized in synthetic routes requiring the alpha-functionalization of a highly bulky aliphatic group.

Evidence DimensionAlpha-Proton Count and Enolizability
Target Compound DataAdamantane-2-carbaldehyde: 1 alpha-proton (Enolizable)
Comparator Or BaselineAdamantane-1-carbaldehyde / Pivaldehyde: 0 alpha-protons (Non-enolizable)
Quantified Difference1 vs. 0 alpha-protons, enabling 100% orthogonal reactivity at the alpha-carbon.
ConditionsStandard basic enolization or secondary amine-catalyzed enamine formation conditions.

Essential for buyers whose synthetic routes require alpha-functionalization of a bulky aliphatic group, where bridgehead or tert-butyl analogs will completely fail.

Thermal Processability and Crystal Packing Efficiency

The positional shift of the formyl group from the bridgehead (1-position) to the secondary bridge (2-position) drastically reduces the molecular symmetry from C3v to Cs. This reduced symmetry disrupts crystal packing efficiency, resulting in Adamantane-2-carbaldehyde exhibiting a melting point of 110–115 °C . In contrast, the highly symmetric Adamantane-1-carbaldehyde melts at a significantly higher 189–198 °C. This ~80 °C reduction in melting point greatly enhances its processability in low-temperature melt blending and alters its solubility profile in organic solvents.

Evidence DimensionMelting Point
Target Compound DataAdamantane-2-carbaldehyde: 110–115 °C
Comparator Or BaselineAdamantane-1-carbaldehyde: 189–198 °C
Quantified Difference~80 °C lower melting point due to reduced Cs molecular symmetry.
ConditionsStandard atmospheric pressure melting point determination.

Allows for lower-temperature melt processing and formulation, preventing the thermal degradation of sensitive co-reagents in material science applications.

Conformational Rigidity and Facial Selectivity

When subjected to nucleophilic additions (e.g., Grignard reactions), the rigid tricyclic cage of Adamantane-2-carbaldehyde provides locked steric shielding that dictates high facial diastereoselectivity[1]. Monocyclic baselines like cyclohexanecarbaldehyde, while possessing an alpha-proton, undergo rapid chair flips and conformational rotations that degrade stereocontrol [2]. The adamantane core effectively locks the formyl group's conformational environment, making it a highly controlled precursor for synthesizing sterically hindered chiral alcohols.

Evidence DimensionConformational Rigidity (Steric Shielding)
Target Compound DataAdamantane-2-carbaldehyde: Rigid tricyclic cage (Locked conformation)
Comparator Or BaselineCyclohexanecarbaldehyde: Flexible monocyclic ring (Rapid chair flips)
Quantified DifferenceElimination of ring-flip conformational flexibility, maximizing facial selectivity during addition.
ConditionsNucleophilic addition to the carbonyl carbon (e.g., Grignard or hydride reagents).

Provides superior diastereoselectivity in the synthesis of downstream pharmaceutical building blocks compared to standard monocyclic aliphatic aldehydes.

Synthesis of Sterically Hindered Enamines and Aldol Products

Because it retains an alpha-proton, Adamantane-2-carbaldehyde is the strictly required precursor for pathways that demand both extreme steric bulk and an enolate or enamine intermediate[1]. It is the necessary choice for Zincke aldehyde approaches or complex aldol condensations where bridgehead isomers (like 1-formyladamantane) would fail to react.

Diastereoselective Nucleophilic Additions for Chiral APIs

In pharmaceutical manufacturing, this compound serves as a building block for complex chiral alcohols. Its rigid, locked tricyclic cage provides enhanced facial selectivity during Grignard or hydride additions compared to flexible monocyclic alternatives like cyclohexanecarbaldehyde[2].

Low-Temperature Melt Processing in Material Science

For the integration of bulky adamantyl groups into advanced polymers or ligands via melt blending, the ~80 °C lower melting point of the 2-isomer (compared to the 1-isomer) allows for processing at significantly lower temperatures, protecting thermally sensitive co-monomers from degradation[2].

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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